

# Technical Guide: Reactivity & Applications of 3-(trimethoxymethyl)-1,1'-biphenyl

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## Compound of Interest

Compound Name: 3-(trimethoxymethyl)-1,1'-biphenyl

CAS No.: 1627738-20-8

Cat. No.: B6225493

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## Executive Summary

This technical guide provides a comprehensive analysis of **3-(trimethoxymethyl)-1,1'-biphenyl** (CAS: 1627738-20-8), a lipophilic aromatic ortho-ester. While biphenyl scaffolds are ubiquitous in medicinal chemistry (e.g., privileged structures in Smoothed antagonists and neutral endopeptidase inhibitors), the integration of the ortho-ester functionality introduces a unique "switchable" reactivity profile.

This molecule serves as a prime candidate for pH-responsive prodrug design and orthogonal protecting group strategies. It remains stable under basic and nucleophilic conditions but undergoes controlled hydrolysis in acidic environments (e.g., the lysosomal compartment, pH ~5.0). This guide details its synthesis, hydrolytic kinetics, Lewis acid-mediated transformations, and specific utility in drug delivery systems.

## Structural & Physicochemical Profile

The molecule consists of a biphenyl core with a trimethoxymethyl group at the meta (3) position relative to the phenyl-phenyl bond.

Property	Value / Description	Implication for Reactivity
Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>3</sub>	Lipophilic core with polarizable oxygen cluster.
Electronic Effect	Meta-substituted Biphenyl	The distal phenyl ring exerts a weak inductive withdrawing effect, slightly destabilizing the oxocarbenium intermediate compared to a simple ortho-toluate.
LogP (Predicted)	-4.2 - 4.5	High lipophilicity; suitable for membrane permeation but requires formulation (e.g., liposomes) for aqueous delivery.
Lability	Acid-Labile	Hydrolyzes to 3-phenylmethyl benzoate (ester) and eventually 3-phenylbenzoic acid.
Base Stability	High	Resistant to saponification, enabling orthogonal manipulation of other esters.

## Synthetic Methodologies

Two primary routes are validated for the synthesis of **3-(trimethoxymethyl)-1,1'-biphenyl**. The choice depends on the availability of precursors and tolerance of reaction conditions.

### Route A: The Modified Pinner Synthesis (Mild Conditions)

Best for small-scale, high-purity synthesis starting from nitriles.

- Imidate Formation: Reaction of 3-cyanobiphenyl with dry HCl in anhydrous methanol/ether at 0°C.

- Ortho-esterification: Treatment of the intermediate imidate hydrochloride with excess methanol at room temperature.

## Route B: Trichloromethyl Methanolysis (Scalable)

Best for industrial scale-up, utilizing radical halogenation.

- Radical Chlorination: 3-methylbiphenyl is treated with  $\text{Cl}_2$  under UV light (or NCS/AIBN) to yield 3-(trichloromethyl)biphenyl.
- Methoxylation: The trichloride is refluxed with sodium methoxide in methanol.

## Visualization: Synthetic Pathways[1]

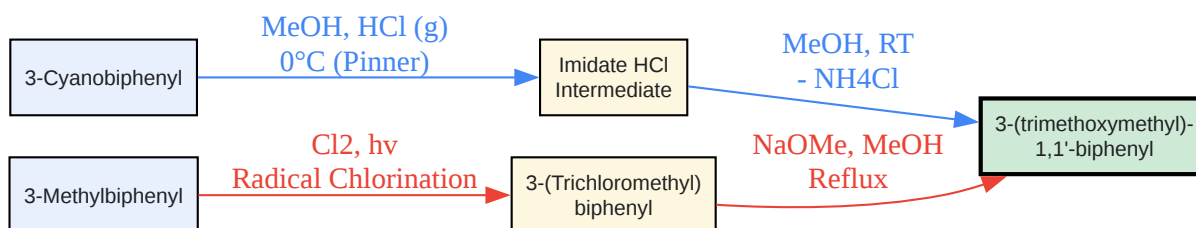


Figure 1: Dual synthetic pathways via Pinner Reaction (Blue) and Trichloride Methanolysis (Red).

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## Reactivity Profile & Mechanistic Studies

### Hydrolytic Stability & Kinetics

The defining feature of **3-(trimethoxymethyl)-1,1'-biphenyl** is its pH-dependent hydrolysis. This reaction proceeds via an A-1 mechanism involving the rate-limiting formation of a dialkoxycarbenium ion.

- pH > 7.0: The molecule is kinetically inert. The lack of an electrophilic carbonyl carbon prevents nucleophilic attack by hydroxide.
- pH < 5.0: Protonation of a methoxy oxygen leads to the expulsion of methanol.

Mechanism:

- Protonation: Equilibrium protonation of one methoxy group.
- Rate-Limiting Step: Loss of MeOH to form the resonance-stabilized oxocarbenium ion ( ).
- Hydration: Water attacks the cation, forming the hemi-orthoester, which rapidly collapses to the methyl ester ( ).

## Visualization: Hydrolysis Mechanism

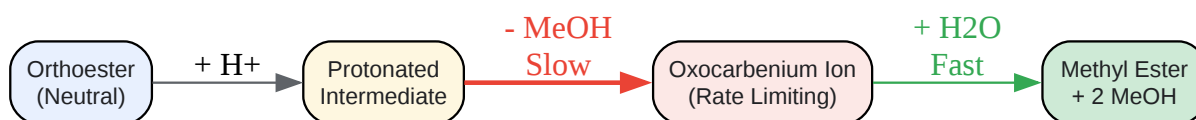


Figure 2: Acid-catalyzed hydrolysis pathway via the oxocarbenium transition state.

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## Lewis Acid Mediated C-C Bond Formation

Beyond hydrolysis, this molecule acts as a masked electrophile in organic synthesis. Under anhydrous conditions with Lewis Acids (e.g.,

or

), the methoxy group is abstracted to generate the reactive oxocarbenium species in situ.

- Nucleophiles: Silyl enol ethers, allyl silanes, or electron-rich aromatics.
- Reaction Type: Mukaiyama-type aldol or Friedel-Crafts alkylation.
- Utility: Allows the biphenyl core to be coupled to other scaffolds via a ketal or ether linkage without using highly reactive acid chlorides.

## Applications in Drug Development[2][3]

### pH-Responsive Prodrug Delivery

The **3-(trimethoxymethyl)-1,1'-biphenyl** scaffold is an ideal candidate for lysosomotropic drug delivery.

- Concept: Drugs conjugated via the ortho-ester linkage remain stable in the bloodstream (pH 7.4).
- Trigger: Upon endocytosis, the drop in pH (to ~5.0) triggers hydrolysis, releasing the active payload (if the payload is an alcohol) or exposing the carboxylic acid pharmacophore.
- Advantage: The biphenyl group increases lipophilicity, aiding passive diffusion across cell membranes before the hydrolytic event.

### Orthogonal Protecting Group

In complex multi-step synthesis of biphenyl-based pharmaceuticals (e.g., Angiotensin II receptor antagonists):

- The ortho-ester protects the carboxylic acid position.[1]
- It tolerates:  
reduction, Grignard reagents, and basic hydrolysis of other esters.
- Deprotection is achieved with mild aqueous acid (e.g., dilute HCl or AcOH), which does not affect other acid-sensitive groups like Boc or TBS ethers if timed correctly.

## Experimental Protocols

### Protocol 1: Kinetic Hydrolysis Assay

Objective: Determine the half-life (

) of the ortho-ester at physiological and lysosomal pH.

- Preparation: Dissolve 10 mg of **3-(trimethoxymethyl)-1,1'-biphenyl** in 1 mL of Acetonitrile (stock solution).

- Buffer Setup: Prepare phosphate buffers at pH 7.4 and acetate buffers at pH 5.0 and 4.0.
- Initiation: Add 50  $\mu\text{L}$  of stock solution to 950  $\mu\text{L}$  of each buffer at 37°C.
- Monitoring: Analyze aliquots by HPLC (C18 column, 50:50 ACN:Water) at 0, 5, 15, 30, 60, and 120 minutes.
- Detection: Monitor the disappearance of the ortho-ester peak (retention time ~high) and appearance of the methyl ester (retention time ~medium).
- Calculation: Plot  
  
vs. time. The slope  
  
gives  
  
.

## Protocol 2: Lewis-Acid Activation (Allylation)

Objective: C-C bond formation with allyltrimethylsilane.

- Setup: Flame-dry a round-bottom flask under Argon.
- Reagents: Add **3-(trimethoxymethyl)-1,1'-biphenyl** (1.0 equiv) and allyltrimethylsilane (1.2 equiv) in anhydrous DCM.
- Activation: Cool to -78°C. Add  
  
(1.1 equiv) dropwise.
- Reaction: Stir for 2 hours, allowing temperature to rise to -20°C.
- Quench: Pour into saturated aqueous  
  
.
- Result: Yields the corresponding  
  
-allyl ketal or ether derivative, depending on workup.

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